![molecular formula C20H26FN3O3S B2750853 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-fluorobenzenesulfonamide CAS No. 946244-57-1](/img/structure/B2750853.png)
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-fluorobenzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure analysis of the related compounds reveals interesting features. For instance, the structure of the synthesized compound “E-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione” was modeled using Gaussian09W and GaussView6.0.16 software employing B3LYP and 6–31+G(d) basis set . Another compound, “4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS)”, crystallized in a centrosymmetric pattern with P1 space group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For the related compound “E-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione”, the HOMO–LUMO energy gap was found to be 2.806 eV indicating stiff and smooth nature of the titled molecule . Another compound, “4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS)”, showed an emission peak at 660 nm, which is attributed to the red light emission in the EM spectrum .Scientific Research Applications
Photophysical Properties
Researchers study the compound’s photophysical behavior, including:
Chalcone Derivatives
Considering its chalcone-like structure, researchers explore its derivatives:
Quinolonecarboxamides
The compound’s quinolonecarboxamide derivative (QCC) is of interest:
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O3S/c1-23(2)18-8-6-16(7-9-18)20(24-10-12-27-13-11-24)15-22-28(25,26)19-5-3-4-17(21)14-19/h3-9,14,20,22H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQDIIDMQCMUSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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